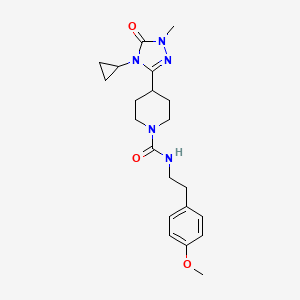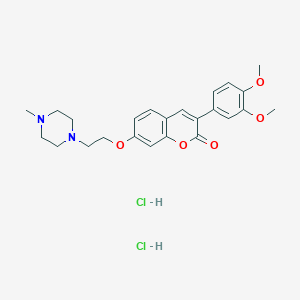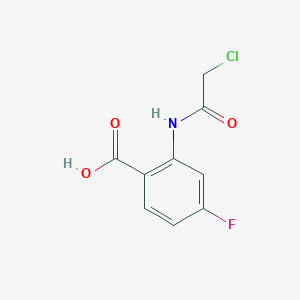![molecular formula C15H20N2O2S B2613874 N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide CAS No. 2361704-07-4](/img/structure/B2613874.png)
N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed a resistance to first and second-generation EGFR inhibitors.
Mecanismo De Acción
N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide works by irreversibly binding to the mutant form of the EGFR protein, which is commonly found in NSCLC patients. This binding prevents the activation of the EGFR pathway, which is responsible for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide are primarily related to its ability to inhibit the EGFR pathway. This inhibition results in the suppression of cancer cell growth and proliferation. Additionally, this compound has been found to have minimal toxicity and is well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide in lab experiments is its specificity for the mutant form of the EGFR protein. This specificity allows for targeted inhibition of cancer cells, while minimizing the effects on healthy cells. However, one limitation of using this compound is its high cost, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide. One direction is the development of combination therapies that include this compound, which may improve its effectiveness in treating cancer. Another direction is the investigation of its potential use in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further research is needed to better understand the long-term effects of this compound on patients.
Métodos De Síntesis
The synthesis of N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide involves several steps. The first step is the reaction of 3-(thiophen-3-ylmethyl)azetidin-1-amine with ethyl acrylate in the presence of a base, which produces the intermediate product. This intermediate product is then reacted with ethyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide has been extensively studied for its potential applications in cancer treatment. It has been found to be effective in inhibiting the growth of NSCLC cells that have developed a resistance to first and second-generation EGFR inhibitors. This compound has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer and colorectal cancer.
Propiedades
IUPAC Name |
N-ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-3-14(18)16(4-2)10-15(19)17-8-13(9-17)7-12-5-6-20-11-12/h3,5-6,11,13H,1,4,7-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJIKUABWPZRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CC(C1)CC2=CSC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate](/img/structure/B2613796.png)



![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)
![N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613804.png)

![Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate](/img/structure/B2613806.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2613810.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)